1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole
Description
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOZBBGHZSRLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted 8-Azabicyclo[3.2.1]octan-3-ols
A patented process describes the preparation of substituted 8-azabicyclo[3.2.1]octan-3-ols by reacting appropriate precursors under controlled temperature (35–40°C) with monitoring by HPLC to ensure completion within 30 minutes to 2 hours. The reaction mixture is then cooled to 20–25°C for further processing.
Reduction and Functionalization
Another method involves the reduction of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes using metal hydrides (e.g., lithium or sodium borohydride) in alcohol solvents such as methanol, optionally in the presence of amines like pyridine. Catalytic hydrogenation is also employed using palladium catalysts under suitable pressure conditions. These methods yield bicyclic amine intermediates with high stereoselectivity and purity.
Reaction Conditions
- Temperature: Typically ambient to moderate heating (0–80°C).
- Solvents: Methanol, diethyl ether, and aqueous phases are used for extraction and purification.
- Work-up: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and concentration under vacuum.
Preparation of Benzimidazole Derivatives
Oxidative Cyclization Using Polymer-Supported Trifluoromethanesulfonic Acid
A fast and efficient method for preparing benzimidazole derivatives involves the reaction of o-phenylenediamines with aromatic aldehydes in the presence of polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) as a catalyst. This reaction proceeds under solvent-free conditions at 70°C with hydrogen peroxide as an oxidant. The catalyst is reusable and non-toxic, providing high yields (up to 95%) and short reaction times (5–6 minutes).
Typical reaction conditions:
| Component | Amount |
|---|---|
| o-Phenylenediamine | 1 mmol |
| Aromatic aldehyde | 1.1 mmol |
| H2O2 (30%) | 3 mmol |
| PVP-TfOH catalyst | 0.2 g |
| Temperature | 70°C |
| Reaction time | 5–6 minutes |
The product is purified by filtration, washing with dichloromethane, and recrystallization from ethanol and ice water.
Mechanistic Insight
The key step is the oxidative cyclization where hydrogen peroxide acts as the oxidant, facilitating the formation of the benzimidazole ring. Absence of H2O2 leads to incomplete reactions and imine intermediates rather than the desired benzimidazole.
Coupling of 8-Azabicyclo[3.2.1]octane with Benzimidazole
While specific coupling protocols for this compound are less frequently detailed in open literature, the general approach involves:
- Activation of the benzimidazole nitrogen or a suitable functional group on the benzimidazole ring.
- Nucleophilic substitution or amide bond formation with the bicyclic amine.
- Use of hydrochloride salts to improve solubility and crystallinity, as described in crystalline monohydrate forms of related benzimidazole-azabicyclo compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand in receptor binding studies.
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Industrial Applications: While specific industrial applications are limited, its unique structure makes it a valuable tool in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Relevance
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects :
- BIMU-8 's 3-isopropyl group increases lipophilicity (logP ~3.1), enhancing membrane permeability compared to the parent compound .
- DAU6285 's 6-methoxy and carboxylate ester groups improve receptor binding affinity and metabolic stability, making it suitable for in vivo studies .
- The 2-methyl analog (sc-297643) shows reduced oxidative metabolism due to steric hindrance, extending its half-life in pharmacokinetic studies .
GR113808 replaces the azabicyclo system with a piperidine ring, shifting selectivity toward 5-HT₄ over 5-HT₃ receptors .
Receptor Selectivity and Functional Activity
- 5-HT₃ Antagonists : Compounds like ICS 205-930 (from ) share the azabicyclo motif but act as full antagonists, whereas DAU6285 exhibits mixed antagonism at 5-HT₃/5-HT₄ receptors .
- 5-HT₄ Agonists: BIMU-8 demonstrates nanomolar potency (EC₅₀ = 12 nM) in adenylate cyclase assays, unlike the parent compound, which lacks agonist activity .
Biological Activity
1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole, also known as BIMU-8, is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective antagonist of the kappa opioid receptor. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 342.4 g/mol. Its structure features a bicyclic system that contributes to its receptor binding properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O2 |
| Molecular Weight | 342.4 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Kappa Opioid Receptor Antagonism
Research indicates that BIMU-8 is a potent antagonist of the kappa opioid receptor (KOR). In vitro studies have demonstrated that it exhibits high selectivity for KOR over mu and delta receptors, with an IC50 value of approximately 20 nM for KOR antagonism. This selectivity is significant as it minimizes central nervous system (CNS) exposure while maintaining efficacy against KOR-mediated effects, such as diuresis in vivo .
Structure-Activity Relationship (SAR)
Further studies on SAR have revealed that modifications to the azabicyclic structure can enhance binding affinity and selectivity. For instance, substituting different moieties on the nitrogen atom of the bicyclic ring has been shown to improve pharmacological profiles, yielding compounds with greater selectivity ratios between KOR and other opioid receptors .
Case Study 1: Antagonistic Effects on Diuresis
In a study examining the diuretic effects induced by kappa agonists, BIMU-8 was administered to rats previously treated with a kappa agonist. The results indicated that BIMU-8 effectively reversed the diuretic response, confirming its role as a KOR antagonist .
Case Study 2: Cardiovascular Implications
A comprehensive analysis of BIMU-8's effects on cardiovascular responses was conducted through receptor profiling. The compound was shown to interact with serotonin receptors (5-HT), indicating potential implications in blood pressure regulation through serotonergic pathways .
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole that influence its experimental handling and stability?
- Methodological Answer : Key properties include:
- Boiling Point : 408.1±55.0 °C at 760 mmHg (affects purification via distillation).
- Density : 1.4±0.1 g/cm³ (critical for solvent selection in solubility studies).
- Vapor Pressure : 0.0±1.0 mmHg at 25°C (indicates low volatility, requiring inert atmospheres for long-term storage).
- Flash Point : 200.6±31.5 °C (safety protocols for high-temperature reactions).
These parameters guide solvent choices, purification methods, and storage conditions .
Q. What synthetic strategies are effective for preparing this compound and related derivatives?
- Methodological Answer :
- Condensation Reactions : Reflux substituted benzaldehydes with precursors like 4-amino-triazoles in ethanol/acetic acid, followed by solvent evaporation and filtration (adaptable from and ).
- Heterocyclic Functionalization : Use catalytic polyphosphoric acid to cyclize intermediates, as demonstrated in benzimidazole synthesis (applied to similar bicyclic systems) .
- Characterization : Confirm structure via FTIR (C-N stretching at ~1250 cm⁻¹) and LC-MS (molecular ion peak at m/z 239.3) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological potential of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the benzimidazole N1 or C2 positions (e.g., sulfonyl or alkyl groups) to enhance binding affinity.
- Biological Assays : Test derivatives for:
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values, compared to ascorbic acid controls) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7), with SAR linked to substituent hydrophobicity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like MAO-B or tubulin .
Q. What experimental approaches resolve contradictions in reported biological activities of benzimidazole derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HT-29 for anticancer tests) and DPPH concentrations (e.g., 100 µM) to minimize variability .
- Meta-Analysis : Compare pharmacokinetic data (e.g., LogP, polar surface area) across derivatives to isolate structural determinants of activity .
- Cross-Validation : Combine in vitro results with in silico ADMET predictions (e.g., SwissADME) to identify outliers due to bioavailability issues .
Q. How can the synthetic yield of this compound be improved while minimizing byproducts?
- Methodological Answer :
- Catalytic Optimization : Replace glacial acetic acid with Bronsted acidic ionic liquids (BAILs) to enhance reaction efficiency and recyclability (yield improvements up to 20% reported) .
- Reaction Monitoring : Use HPLC or in-situ FTIR to detect intermediates (e.g., Schiff bases) and adjust stoichiometry in real-time .
- Byproduct Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane) to separate unreacted aldehydes or cyclization byproducts .
Data Contradiction and Validation
Q. How should researchers address discrepancies in the biological activity data of structurally similar azabicyclo-benzimidazole derivatives?
- Methodological Answer :
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency outliers (e.g., variations due to assay sensitivity).
- Structural Alignment : Overlay crystallographic data (if available) or DFT-optimized geometries to assess conformational differences impacting activity .
- Counter-Screening : Test compounds against unrelated targets (e.g., kinases) to rule out nonspecific interactions .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Experimental Relevance |
|---|---|---|
| Boiling Point | 408.1±55.0 °C | Distillation purification |
| Density | 1.4±0.1 g/cm³ | Solvent compatibility |
| Vapor Pressure (25°C) | 0.0±1.0 mmHg | Storage stability |
| Flash Point | 200.6±31.5 °C | High-temperature reaction safety |
Table 2 : Common Biological Assays for Benzimidazole Derivatives
| Assay Type | Protocol Summary | Key Output Metrics |
|---|---|---|
| Antioxidant (DPPH) | Incubate with 100 µM DPPH, measure absorbance at 517 nm | IC₅₀, % scavenging |
| Anticancer (MTT) | 48-hour exposure to cancer cells, measure formazan crystals | Cell viability (%) |
| MAO-B Inhibition | Spectrophotometric detection of kynuramine oxidation | IC₅₀, selectivity ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
